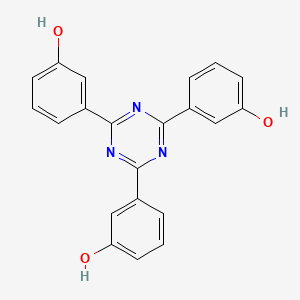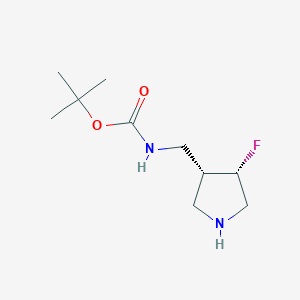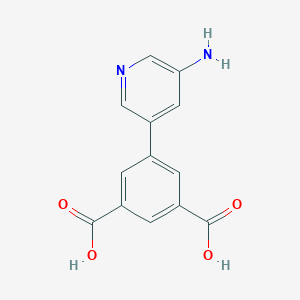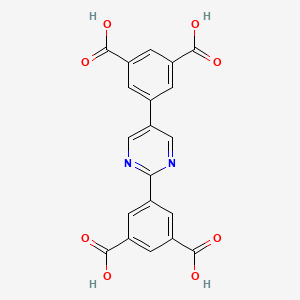![molecular formula C24H18O8 B8243970 2',5'-Dimethyl-[1,1':4',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B8243970.png)
2',5'-Dimethyl-[1,1':4',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid
Overview
Description
2',5'-Dimethyl-[1,1':4',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid is a useful research compound. Its molecular formula is C24H18O8 and its molecular weight is 434.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Temperature Sensing and Luminescence :
- Liu et al., 2021 created metal-organic frameworks (MOFs) using 2',5'-Dimethyl-[1,1':4',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid and other ligands for ratiometric temperature sensing. These frameworks exhibit distinct luminescence responses to temperatures, suggesting potential for temperature measurement in microelectronics.
Construction of Metal-Organic Frameworks (MOFs) :
- Zhang et al., 2015 explored the construction of polymetallic complexes using this compound, revealing unusual ferromagnetic coupling in the resulting structures.
- Dai et al., 2016 synthesized Pb(II) MOFs with varying dimensions using this compound, showcasing structural diversity in metal-organic frameworks.
- Deng et al., 2020 used this compound in the synthesis of Co(II)-based MOFs, which demonstrated catalytic activity and potential in reducing scar tissue hyperplasia.
Dye and Rare Earth Ion Adsorption :
- Gao et al., 2019 highlighted the application in efficient dye adsorption and luminescence regulation, emphasizing the potential in environmental remediation and sensing.
Magnetic Properties of Coordination Polymers :
- Lv et al., 2014 studied the formation of coordination polymers with this compound, analyzing their magnetic properties and structural characteristics.
Photoluminescence Properties :
- Zhou et al., 2016 synthesized coordination polymers exhibiting notable photoluminescence, indicating potential in optical applications.
Variability in Uranyl Carboxylates :
- Hou and Tang, 2020 focused on uranyl carboxylates using this compound, observing different luminescent properties based on molecular structures.
properties
IUPAC Name |
5-[4-(3,5-dicarboxyphenyl)-2,5-dimethylphenyl]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O8/c1-11-3-20(14-7-17(23(29)30)10-18(8-14)24(31)32)12(2)4-19(11)13-5-15(21(25)26)9-16(6-13)22(27)28/h3-10H,1-2H3,(H,25,26)(H,27,28)(H,29,30)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCSTVKYXXSGEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C)C3=CC(=CC(=C3)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2',3',5',6'-Tetramethyl-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B8243888.png)

![bi-TMT-bi-hexyl-2,7-Dibromo-benzo[1,2-b:4,5-b]bis(4,4'-diethylhexyl-4H-silolo[3,2-b]thiophene)](/img/structure/B8243897.png)

![N1,N6-Diphenyl-N1,N6-bis(6-phenyldibenzo[b,d]furan-4-yl)pyrene-1,6-diamine](/img/structure/B8243908.png)
![4,8-Bis(5-hexylthiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B8243916.png)

![[1,1':3',1''-Terphenyl]-4,4',4'',6'-tetracarboxylic acid](/img/structure/B8243926.png)
![4',4''',4''''',4'''''''-Methanetetrayltetrakis(4-hydroxy-[1,1'-biphenyl]-3-carbaldehyde)](/img/structure/B8243948.png)




